Benzoylagmatine

Description

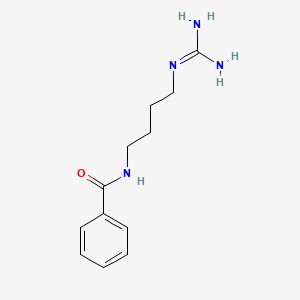

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N4O |

|---|---|

Molecular Weight |

234.3 g/mol |

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]benzamide |

InChI |

InChI=1S/C12H18N4O/c13-12(14)16-9-5-4-8-15-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)(H4,13,14,16) |

InChI Key |

ZRBMNUPECIGKKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN=C(N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN=C(N)N |

Origin of Product |

United States |

Modification of the Benzoyl Group:this is the Most Straightforward Modification, Typically Achieved by Using Substituted Benzoyl Chlorides or Benzoic Acids in the Acylation Reaction with Agmatine. This Allows for the Exploration of Electronic and Steric Effects on Activity.

Electronic Effects: By introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro, trifluoromethyl) at the ortho, meta, or para positions of the phenyl ring, one can probe how the electron density of the aromatic ring influences binding to a biological target. mdpi.com

Steric Effects: Introducing bulky substituents (e.g., tert-butyl, phenyl) can help map the size and shape of the target's binding pocket.

Pharmacophoric Features: Adding groups capable of forming hydrogen bonds (e.g., hydroxyl, amino) or other specific interactions can enhance binding affinity and selectivity.

| Modification Site | Example Substituent (R) | Rationale for Modification |

| Benzoyl Group (Para-position) | -OCH₃ (Methoxy) | Introduce electron-donating properties; potential H-bond acceptor. |

| Benzoyl Group (Para-position) | -Cl (Chloro) | Introduce electron-withdrawing properties; alter lipophilicity. |

| Benzoyl Group (Ortho-position) | -F (Fluoro) | Introduce electron-withdrawing properties with minimal steric bulk. |

| Benzoyl Group (Para-position) | -CF₃ (Trifluoromethyl) | Strong electron-withdrawing group; can improve metabolic stability. |

| Benzoyl Group (Para-position) | -OH (Hydroxyl) | Introduce H-bond donor/acceptor capability. |

Modification of the Agmatine Backbone:altering the Guanidinobutyl Portion of the Molecule Can Provide Insights into the Importance of the Guanidine Group and the Length of the Alkyl Chain for Biological Activity.

Alkyl Chain Length: The four-carbon chain of agmatine (B1664431) can be shortened or lengthened by starting with different guanidino-alkanes (e.g., guanidinoethane, guanidinopentane). This helps determine the optimal distance between the amide and the terminal guanidine (B92328) group.

Guanidine Group: The highly basic guanidine group is often critical for interacting with negatively charged residues (e.g., carboxylates, phosphates) in biological targets. sci-hub.se Analogs can be prepared where the guanidine is replaced by other basic groups like an amine or amidine, or its basicity is altered by N-substitution (e.g., N-methylguanidine), to test the necessity of its specific pKa and hydrogen-bonding pattern. sci-hub.se

Bioisosteric Replacement: The amide bond itself can be replaced with bioisosteres such as esters, oxazoles, or triazoles to improve properties like metabolic stability against amidase enzymes, while attempting to maintain the necessary spatial orientation and electronic properties. nih.gov

Chemical Synthesis and Derivatization of Benzoylagmatine

Synthesis of Agmatine (B1664431) Precursor

The initial and crucial phase in the synthesis of benzoylagmatine is the preparation of agmatine. This is typically achieved through the guanidination of 1,4-butanediamine (putrescine). Several methods have been developed for this conversion, with the cyanamide-mediated approach and strategies involving N-Boc protected intermediates being prominent.

A direct and cost-effective method for synthesizing agmatine is through the reaction of 1,4-butanediamine with a cyanamide (B42294) aqueous solution. This process, known as guanidination, involves the addition of the cyanamide to one of the primary amine groups of the diamine. The reaction is typically carried out under moderate heating. For instance, a patent describes a method where 1,4-butanediamine is reacted with a cyanamide water solution to produce agmatine, which is then converted to its sulfate (B86663) salt for purification and handling. organic-chemistry.orgpatsnap.com

The reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, are critical for maximizing the yield and purity of agmatine. Different conditions have been explored, as detailed in the table below, yielding high-purity agmatine sulfate.

Table 1: Reaction Conditions for Cyanamide-Mediated Synthesis of Agmatine Sulfate

| Molar Ratio (Diamine:Cyanamide) | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|

| 1:1 | 50 | 30 | 99.8 |

| 1:1.5 | 70 | 20 | 99.6 |

| 1:2 | 90 | 10 | 99.7 |

Data sourced from a patent describing the synthesis of agmatine sulfate. patsnap.com

To achieve higher selectivity and milder reaction conditions, a strategy involving the use of a protecting group for one of the amine functionalities of 1,4-butanediamine is often employed. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. fishersci.co.uktotal-synthesis.com This method involves a two-step process:

Protection: One of the amino groups of 1,4-butanediamine is protected with a Boc group to form N-Boc-1,4-butanediamine. This is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com

Guanidination and Deprotection: The remaining free amino group of N-Boc-1,4-butanediamine is then reacted with cyanamide to yield N-Boc-protected agmatine. mdpi.com The final step involves the removal of the Boc protecting group, usually under acidic conditions using reagents like trifluoroacetic acid (TFA), to afford the desired agmatine. mdpi.commasterorganicchemistry.com

This strategy offers better control over the reaction and can lead to higher purity of the final product, although it involves additional protection and deprotection steps. mdpi.com

Direct Benzoylation Approaches

Once agmatine is synthesized, the next step is the introduction of the benzoyl group to the primary amine, a process known as benzoylation. This can be achieved through several methods, with the use of benzoyl chloride being the most traditional approach.

The reaction of agmatine with benzoyl chloride is a classic example of the Schotten-Baumann reaction. wikipedia.orgvedantu.com This reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base, such as sodium hydroxide. wikipedia.org The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product. byjus.com

The general procedure involves dissolving agmatine in an aqueous basic solution and then adding benzoyl chloride, often dropwise, with vigorous stirring. chemistnotes.com The this compound product, being less soluble in the aqueous medium, may precipitate out and can be collected by filtration.

While benzoyl chloride is a common benzoylating agent, alternative reagents can be employed, particularly to avoid the generation of hydrochloric acid and to proceed under milder conditions.

Phosphorus Oxychloride (POCl₃) Activation: Carboxylic acids, such as benzoic acid, can be activated by phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to form a highly reactive intermediate. rsc.orgresearchgate.net This intermediate, a mixed anhydride, can then readily react with the primary amine of agmatine to form this compound. This method offers a way to form the amide bond directly from the carboxylic acid. rsc.org

EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a widely used coupling system for amide bond formation in peptide synthesis and can be adapted for the benzoylation of agmatine. peptide.comnih.gov In this method, benzoic acid is first activated by EDC to form a reactive O-acylisourea intermediate. HOBt is added to suppress side reactions and racemization by converting the O-acylisourea into a more stable and selective active ester. peptide.comluxembourg-bio.com This active ester then reacts with the primary amine of agmatine to yield this compound. nih.gov This approach is known for its mild reaction conditions and high yields. luxembourg-bio.com

Yield Optimization and Purity Enhancement in Synthetic Routes

Maximizing the yield and ensuring the high purity of the final this compound product are critical aspects of its synthesis. Several strategies can be employed throughout the synthetic process to achieve these goals.

For the Schotten-Baumann benzoylation, optimization can be achieved by carefully controlling the stoichiometry of the reactants, the concentration of the base, the reaction temperature, and the rate of addition of benzoyl chloride. organic-chemistry.orgcam.ac.uk The use of a biphasic system helps in the separation of the product from the aqueous byproducts.

In the case of EDC/HOBt coupling, the reaction yield can be influenced by the choice of solvent, the molar equivalents of the coupling reagents, and the reaction time. researchgate.net A slight excess of the coupling reagents is often used to ensure complete conversion of the carboxylic acid.

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. youtube.com It involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. youtube.com

Chromatography: For more challenging purifications, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be employed. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of highly pure this compound. nih.gov

By carefully selecting the synthetic route and optimizing the reaction and purification conditions, this compound can be prepared in high yield and purity, suitable for its intended applications.

Scalability Considerations for this compound Production

The large-scale production of this compound, moving from laboratory benchtop synthesis to industrial-scale manufacturing, requires careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. The primary synthetic route to this compound is the N-acylation of its precursor, agmatine, with a benzoyl group donor.

Choice of Synthetic Route: The most common and direct method for synthesizing this compound is the reaction of agmatine with benzoyl chloride. This reaction, a variation of the well-known Schotten-Baumann reaction, is typically performed in a two-phase system or in an aqueous medium where the pH is controlled by a base (e.g., sodium hydroxide) to neutralize the hydrochloric acid byproduct.

For industrial-scale production, key considerations include:

Reagent Cost and Availability: Agmatine (often available as a sulfate salt) and benzoyl chloride are commercially available bulk chemicals. The cost-effectiveness of these starting materials is a significant advantage for scalable production.

Solvent Selection: While laboratory syntheses might use a variety of organic solvents, scalable processes prioritize the use of safer, more environmentally benign, and easily recoverable solvents. Water is an ideal solvent for this reaction, as it is inexpensive, non-toxic, and allows for straightforward product precipitation. ingentaconnect.com Using water as the reaction medium can also simplify the workup procedure. ingentaconnect.com

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry is critical. The N-acylation of amines is typically a rapid and exothermic reaction. At a large scale, efficient heat management is crucial to prevent side reactions and ensure process safety. Continuous flow reactors, as opposed to traditional batch reactors, can offer superior heat control and improved safety for such exothermic processes.

Purification: On a laboratory scale, purification is often achieved by chromatography. However, this method is generally not economically viable for large-scale production. Scalable purification strategies would focus on crystallization or precipitation. Since this compound is a solid, a process where the product precipitates from the reaction mixture upon completion would be ideal. This simplifies isolation to a simple filtration step, significantly reducing costs associated with solvents and equipment for chromatography.

Waste Management: The primary byproduct of the benzoylation with benzoyl chloride is hydrochloric acid, which is neutralized by a base to form a salt (e.g., sodium chloride). The disposal of this saline aqueous waste must be managed in an environmentally responsible manner. Alternative benzoylating agents, such as benzoic anhydride, could be considered, which would yield benzoic acid as a byproduct that might be more easily recovered and recycled.

Process Automation and Control: Implementing automated control systems to monitor and adjust parameters like pH, temperature, and reagent addition rates is essential for ensuring batch-to-batch consistency, maximizing yield, and maintaining safety in an industrial setting.

Alternative Approaches: Enzymatic synthesis represents a potential "green" alternative. While specific enzymes for the N-benzoylation of agmatine are not commonly reported, the broader class of N-acyltransferases could be explored. mdpi.com Biocatalytic processes operate under mild conditions (neutral pH, ambient temperature) in aqueous media, reducing energy consumption and waste generation. However, this would require significant investment in enzyme discovery, engineering, and immobilization, as well as the development of efficient downstream processing to isolate the product from the complex biological reaction medium.

Another approach could involve microbial fermentation. Genetically engineered microorganisms could potentially be designed to produce agmatine and then convert it to this compound in a single fermentation process, which could be highly efficient at scale. dtu.dk

Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of analogs of a lead compound—in this case, this compound—and evaluating them for biological activity. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and to optimize properties like potency, selectivity, and metabolic stability.

The synthesis of this compound analogs can be systematically approached by modifying three key structural components: the benzoyl group, the agmatine (guanidinobutyl) backbone, and the amide linker.

Analytical Methodologies for Benzoylagmatine Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of benzoylagmatine from complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) offer the necessary resolution and sensitivity for its detection.

Liquid Chromatography-Mass Spectrometry (LC-MS / LC-MS/MS) for Metabolite Profiling

LC-MS and its tandem version, LC-MS/MS, are powerful tools for identifying and quantifying metabolites like this compound in biological samples. These methods couple the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

Multiple Reaction Monitoring (MRM) is a targeted approach used with tandem mass spectrometry (LC-MS/MS) for precise quantification of specific molecules. In this method, a precursor ion corresponding to the mass of this compound is selected, fragmented, and a specific product ion is monitored. This highly selective process minimizes background interference and allows for sensitive detection.

Research on phenylamides in rice demonstrated the development and application of an MRM method for analyzing 25 different phenylamides, including N-benzoylagmatine. tandfonline.com This targeted analysis enabled the quantification of inducible phenylamides in response to pathogen infection. tandfonline.com Similarly, studies on wild wheat relatives have utilized LC-MS/MS to detect and quantify a range of phenylamides, including this compound, in root extracts to investigate their role in iron deficiency tolerance. cambridge.org The method involved extraction with 80% methanol (B129727) followed by analysis on a triple-quadrupole LC-MS/MS system. cambridge.org

| Parameter | Value/Condition | Source |

| System | Triple-quadrupole LC-MS/MS | cambridge.org |

| Column | Acquity UPLC BEH C18, 2.1 mm × 50 mm (1.7 μm) | cambridge.org |

| Mobile Phase A | 0.1% formic acid in water | cambridge.org |

| Mobile Phase B | 0.1% formic acid in acetonitrile | cambridge.org |

| Flow Rate | 0.2 ml/min | cambridge.org |

| Column Temp. | 40°C | cambridge.org |

| Gradient | 5–70% B over 10 minutes | cambridge.org |

| Ionization | Electrospray Ionization (ESI) | tandfonline.comcambridge.org |

| A representative table of LC-MS/MS parameters used for the analysis of this compound and related phenylamides. |

Untargeted metabolomics aims to capture a broad snapshot of all measurable metabolites in a sample. Several studies have identified this compound as part of the metabolome of different natural products using this approach.

| Study Subject | Analytical Platform | Ionization Mode | This compound m/z (Observed) | Retention Time (min) | Source |

| Cannabis sativa Root Extract | LC-QTOF-MS | Positive | 233.1476 | 20.59 | uqtr.ca |

| Edible Bird's Nest Extract | LC-MS | Positive (M+Na)+ | 365.1733 | 8.382 | nih.govutm.my |

| A table summarizing the detection of this compound in untargeted metabolomics studies. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Annotation

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of metabolites. semanticscholar.org It is particularly suited for volatile and thermally stable compounds. semanticscholar.orgcdc.gov For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility and improve chromatographic separation. cdc.gov

In a multiplatform metabolite profiling study of Piper anisum extracts, GC-MS analysis was used to annotate forty-eight metabolites, including this compound. scispace.com This highlights the utility of GC-MS, often in conjunction with other platforms like LC-MS and NMR, for comprehensive metabolite identification in complex plant extracts. scispace.com

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC), often equipped with a UV detector, is a robust and widely used method for assessing the purity and stability of chemical compounds. nih.gov For this compound, reverse-phase HPLC using a C18 column is a standard method for determining its purity, often achieving greater than 95%.

This technique is also crucial for stability studies. Research has shown that this compound can undergo degradation, and HPLC is used to monitor this process. researchgate.net For instance, this compound is known to undergo temperature-dependent hydrolysis in alkaline solutions. researchgate.net HPLC analysis revealed that this degradation has a half-life of 168 minutes at 22°C, emphasizing the need to control reaction time and temperature during its synthesis and analysis to ensure reliable and reproducible results. researchgate.net

| Parameter | Value/Condition | Application | Source |

| Column | Reverse-phase C18 | Purity & Stability Assessment | |

| Mobile Phase | Acetonitrile/0.1% TFA gradient | Purity Assessment | |

| Retention Time | 8.2 minutes | Purity Assessment | |

| A table of typical HPLC parameters for the analysis of this compound. |

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide data on the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of this compound.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in determining its molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically showing the protonated molecule [M+H]⁺. Other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify functional groups, such as the carbonyl (C=O) stretch, while UV-Vis spectroscopy helps to confirm the aromatic system.

| Technique | Spectral Data | Source |

| ¹H NMR (D₂O) | δ 1.60 (m, 4H, CH₂), 2.90 (t, 2H, CH₂NH), 3.11 (t, 2H, CH₂NHCO), 7.45–7.85 (m, 5H, Ar-H) | |

| ¹³C NMR | 167.8 ppm (C=O), 157.2 ppm (guanidine C) | |

| MS (ESI+) | m/z 246.30 [M+H]⁺ | |

| FT-IR | Carbonyl (C=O) stretch at ~1700 cm⁻¹ | |

| A table summarizing the key spectroscopic data for the characterization of this compound. |

Biological Activities and Mechanisms of Action of Benzoylagmatine Non Clinical/in Vitro/non Human Model Focus

Modulation of Enzyme Activities

The interaction of benzoylagmatine with various enzymes is a key area of investigation. Due to its chemical structure, which includes a guanidine (B92328) group similar to L-arginine, its effects on enzymes involved in L-arginine metabolism, such as nitric oxide synthase and arginase, are of particular interest. Furthermore, its potential to be metabolized by or interact with drug-metabolizing enzymes like the cytochrome P450 system is another critical aspect of its non-clinical evaluation.

Interaction with Nitric Oxide Synthase Activity

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule, from L-arginine. wikipedia.org There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). wikipedia.org The structural similarity of this compound to agmatine (B1664431), a known modulator of NOS activity, suggests that it may also influence the activity of these enzymes.

In vitro assays are employed to determine the effect of a compound on NOS activity. These assays typically measure the conversion of L-arginine to L-citrulline or the direct production of NO. oxfordbiomed.comabcam.com Common methods include colorimetric assays that detect the NO degradation products, nitrate (B79036) and nitrite, using reagents like the Griess reagent. oxfordbiomed.comabcam.comeaglebio.com To assess the effect on specific isoforms, purified recombinant human nNOS, eNOS, or iNOS are used. By incubating the enzyme with its substrate (L-arginine) and necessary cofactors in the presence of varying concentrations of the test compound, one can determine if the compound inhibits or enhances enzyme activity. abcam.com

A comprehensive literature search did not yield specific studies that have published quantitative data on the inhibitory or modulatory effects of this compound on the individual NOS isoforms. Such studies would be necessary to determine its potency (e.g., IC50 values) and selectivity towards nNOS, eNOS, or iNOS.

Impact on Xenobiotic Metabolism by Cytochrome P450 Isoforms

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of foreign compounds (xenobiotics), including drugs. Inhibition of CYP450 enzymes can lead to drug-drug interactions and potential toxicity. researchgate.net Given that this compound is implicated in the "metabolism of xenobiotics by cytochrome P450" pathway, evaluating its direct impact on CYP450 isoforms is a standard part of its preclinical characterization.

In vitro CYP450 inhibition assays are used to assess the potential of a compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). youtube.com These assays typically use human liver microsomes or recombinant human CYP enzymes and specific probe substrates that are metabolized by a single CYP isoform. youtube.com The formation of the metabolite is measured, often by LC-MS/MS, in the presence and absence of the test compound. A decrease in metabolite formation indicates inhibition, and from a concentration-response curve, an IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined. youtube.com

While this compound is suggested to play a role in xenobiotic metabolism, potentially involving CYP1A1 and CYP1B1, specific in vitro studies providing IC50 values for its inhibition of various CYP450 isoforms were not found in the reviewed literature. This data would be essential to predict its potential for causing metabolism-based drug interactions.

Enzyme Inhibition Kinetics Studies (e.g., for arginase-like targets)

Arginase is a manganese-containing enzyme that converts L-arginine to L-ornithine and urea. mdpi.com It competes with NOS for the common substrate L-arginine and is a therapeutic target in various diseases. nih.gov Given this compound's agmatine backbone, it is a plausible candidate for an arginase inhibitor. doi.org

Enzyme inhibition kinetics studies are performed to characterize the interaction between an inhibitor and its target enzyme. These studies determine the inhibitor's potency, typically reported as an IC50 or a Ki (inhibition constant) value, and its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). sci-hub.seucl.ac.uk

To determine these parameters, the enzyme's reaction rate is measured at various substrate and inhibitor concentrations. The data can be visualized using plots like the Lineweaver-Burk or Dixon plots. sci-hub.sethieme-connect.decaltech.edu For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, which can be overcome by increasing substrate concentration. ucl.ac.uk This is reflected in a Lineweaver-Burk plot where the lines intersect on the y-axis. ucl.ac.uk The Ki value, which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated from these plots and provides a measure of the inhibitor's potency. ucl.ac.uk

Below is a representative table illustrating the type of data obtained from such studies for various known arginase inhibitors.

Table 1: Examples of Arginase Inhibitor Kinetic Data (Literature Values for Other Compounds)

| Compound | Arginase Isoform | Inhibition Parameter | Value | Assay Type |

|---|---|---|---|---|

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase 1 (hARG1) | Kd | 0.047 µM | ITC |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase 2 (hARG2) | Ki | 51 nM | Radioactive Assay |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase 1 (hARG1) | Kd | 5 nM | Not Specified |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase 2 (hARG2) | Ki | 8.5 nM | Not Specified |

| Arginase inhibitor 1 | Human Arginase 1 (hARG1) | IC50 | 223 nM | Enzyme Assay |

| Arginase inhibitor 1 | Human Arginase 2 (hARG2) | IC50 | 509 nM | Enzyme Assay |

Data sourced from multiple literature reports for illustrative purposes. mdpi.commedchemexpress.com

Despite the appropriateness of these methods, specific enzyme inhibition kinetic studies for this compound, including its IC50 or Ki values against arginase isoforms, were not identified in the searched scientific literature.

Receptor Binding and Ligand Interaction Studies

Understanding how this compound interacts with cellular receptors is fundamental to defining its pharmacological profile. This involves using various in vitro techniques to measure its binding affinity for different receptor targets.

In Vitro Receptor Binding Assays (e.g., Radioligand Binding, Competitive Binding)

In vitro receptor binding assays are a cornerstone for identifying and characterizing the interaction of a ligand with a receptor. nih.gov These assays measure the affinity of a ligand for a receptor, which is typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). vanderbilt.edu

Radioligand binding assays are a common method. In a saturation binding experiment, tissues or cells expressing the target receptor are incubated with increasing concentrations of a radioactively labeled ligand to determine the Kd (a measure of affinity) and Bmax (receptor density). nih.gov More commonly, competitive binding assays are used. In these experiments, a fixed concentration of a radioligand with known high affinity for the receptor is incubated with the receptor source in the presence of varying concentrations of an unlabeled test compound (the "competitor," e.g., this compound). researchgate.net The competitor displaces the radioligand, and the concentration at which it displaces 50% of the bound radioligand is its IC50 value. researchgate.net The IC50 value can then be converted to a Ki value, which reflects the binding affinity of the test compound for the receptor. vanderbilt.edu

Table 2: Representative Data from a Competitive Binding Assay

| Test Compound | Receptor Target | Radioligand Used | Binding Affinity (Ki) |

|---|---|---|---|

| Compound X | Serotonin (B10506) 5-HT1A Receptor | [3H]WAY100635 | 5.8 nM |

| Compound Y | Sigma-1 Receptor | [3H]-(+)-pentazocine | 11 nM |

| Compound Z | Sigma-2 Receptor | [3H]DTG | 58 nM |

This table is for illustrative purposes to show the type of data generated from competitive binding assays, using example data from literature. mdpi.comresearchgate.net

While it is suggested that this compound interacts with biological targets, including receptors related to pain and inflammation, specific data from in vitro receptor binding assays, such as Kd or Ki values for specific receptors, are not available in the reviewed scientific literature.

Biophysical Techniques for Binding Affinity (e.g., Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC))

In addition to cell-based binding assays, modern biophysical techniques provide powerful, often label-free, methods to quantify molecular interactions in real-time.

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects binding events by measuring changes in the refractive index on a sensor chip surface where one molecule (the ligand) is immobilized. youtube.com A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. SPR can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). bioradiations.com

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on the molecule's size, charge, and hydration shell. harvard.edu A binding event between a fluorescently labeled target molecule and a ligand (e.g., this compound) alters this movement. By titrating the ligand against a fixed concentration of the labeled target, a binding curve is generated from which the Kd can be determined. ceitec.czspringernature.com

Isothermal Titration Calorimetry (ITC): ITC is considered a gold-standard technique for measuring binding thermodynamics. youtube.comtainstruments.com It directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a cell containing the target molecule. malvernpanalytical.com The resulting data provides the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, offering a complete thermodynamic profile of the interaction. harvard.edu

Table 3: Information Yielded by Different Biophysical Techniques

| Technique | Primary Output | Key Parameters Determined |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time binding sensorgram | ka, kd, Kd |

| MicroScale Thermophoresis (MST) | Change in fluorescence vs. ligand concentration | Kd |

| Isothermal Titration Calorimetry (ITC) | Heat change per injection | Kd, n, ΔH, ΔS |

A thorough review of the literature did not yield any specific studies that have applied SPR, MST, or ITC to measure the binding affinity or kinetics of this compound with any specific biological target. The application of these techniques would be invaluable for a quantitative understanding of its molecular interactions.

Investigation of Interactions with Pain Modulation Receptors

This compound's potential as a modulator of the central nervous system has made it a subject of interest for its possible interactions with receptors involved in pain modulation. The experience of pain is a complex process that can be influenced by various factors, including emotional state and past experiences. nih.gov The body has its own mechanisms to diminish pain, often referred to as descending pain modulatory circuits. nih.govtmc.edu These circuits involve multiple brain regions and project to the spinal cord to inhibit incoming pain signals. nih.govtmc.edu

Nociceptors, specialized sensory receptors, are responsible for detecting painful stimuli and transmitting these signals to the central nervous system. ucl.ac.ukksumsc.com The modulation of these pain signals can occur at different levels, including the spinal cord, through various mechanisms like the gate control theory. tmc.eduucl.ac.uk This theory suggests that non-painful stimuli can activate inhibitory interneurons in the spinal cord, thereby reducing the transmission of pain signals. tmc.eduucl.ac.uk

While the direct interaction of this compound with specific pain modulation receptors is an area of ongoing research, its structural similarity to agmatine suggests potential activity. Agmatine itself is known to interact with various receptors, including imidazoline (B1206853) and α2-adrenergic receptors, which play a role in pain perception. The presence of the benzoyl group in this compound could alter its binding affinity and selectivity for these and other receptors, potentially leading to a unique pharmacological profile in pain modulation. Further investigation is required to fully elucidate the specific receptors through which this compound may exert any analgesic effects.

Antimicrobial and Antifungal Mechanisms

Preliminary research suggests that this compound possesses antimicrobial properties, indicating its potential as a lead compound for the development of new antimicrobial agents.

Disruption of Microbial Cell Membranes

One of the proposed mechanisms for the antimicrobial activity of this compound is the disruption of microbial cell membranes. This action is a common strategy for many antimicrobial compounds. The cell membrane is a critical barrier for microorganisms, and its disruption can lead to the leakage of cellular contents and ultimately, cell death. nih.govmdpi.com The hydrophobic nature of the benzoyl group in this compound may facilitate its insertion into the lipid bilayer of bacterial membranes, leading to a loss of integrity and function. researchgate.net This disruption can affect membrane fluidity, ion transport, and other essential cellular processes. researchgate.net

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Laboratory studies have indicated that this compound demonstrates notable efficacy against both Staphylococcus aureus and Escherichia coli. Staphylococcus aureus is a Gram-positive bacterium and a common cause of skin infections, while Escherichia coli is a Gram-negative bacterium that can cause a variety of infections. The demonstrated activity against both types of bacteria suggests a broad-spectrum potential for this compound. The development of new antibiotics is crucial, especially for treating infections caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

Table 1: Investigated Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | Gram Type | Significance |

|---|---|---|

| Staphylococcus aureus | Gram-positive | A leading cause of skin and soft tissue infections, with antibiotic-resistant strains (MRSA) being a major public health concern. armatapharma.commedscape.com |

| Escherichia coli | Gram-negative | A common cause of urinary tract infections, gastrointestinal illness, and other infections. fip.orgnih.govnih.govresearchgate.net |

Efficacy Against Fungal Strains (e.g., Candida albicans)

In addition to its antibacterial properties, the potential antifungal activity of this compound has been considered. Candida albicans is a common opportunistic fungal pathogen in humans, capable of causing a range of infections, particularly in immunocompromised individuals. uobasrah.edu.iquobasrah.edu.iqnih.gov Some studies have explored the efficacy of various compounds against C. albicans. nih.govmdpi.com While direct studies on this compound's efficacy against Candida albicans are not extensively detailed in the provided context, its presence in plant extracts with known antifungal properties suggests it may contribute to this activity. nih.gov

Role as a Phytoalexin in Plant Defense Responses

This compound has been identified as a phytoalexin, a low molecular weight antimicrobial compound synthesized by plants in response to pathogen attack or stress. wikipedia.orgnumberanalytics.commdpi.comnih.govjustagriculture.inresearchgate.net Phytoalexins are a key component of the plant's induced defense system. wikipedia.orgnumberanalytics.comjustagriculture.in They can act as toxins to invading organisms by disrupting cell walls, inhibiting metabolism, or preventing reproduction. wikipedia.org The production of phytoalexins like this compound is triggered at the site of infection to help the plant resist the pathogen. wikipedia.orgjustagriculture.in In rice, for example, the accumulation of various phenylamides, including feruloylagmatine, has been observed in response to infection with pathogens like Cochliobolus miyabeanus and Xanthomonas oryzae. researchgate.nettandfonline.com The presence of this compound has also been noted in the roots of Aegilops tauschii, a wild relative of wheat, particularly under iron-deficient conditions, suggesting a role in plant stress responses. researchgate.net

Anti-inflammatory Pathway Modulation

There is emerging evidence that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. nih.gov The modulation of pro-inflammatory and anti-inflammatory signaling molecules is a key therapeutic strategy. mdpi.comui.ac.idresearchgate.net this compound has been identified as one of several key metabolites involved in modulating pathways such as chemical carcinogenesis-receptor activation and the metabolism of xenobiotics by cytochrome P450, which can be relevant in inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD). Its potential to influence these pathways suggests a role in mitigating inflammation.

Investigation of Inflammatory Pathway Targets

The anti-inflammatory potential of this compound, and compounds structurally related to it, has been an area of active investigation in non-clinical models. The primary focus has been on its interaction with key enzymatic and signaling pathways that drive inflammatory responses. While direct studies on this compound are limited, research on its parent compound, agmatine, provides significant insights into its potential mechanisms of action.

Agmatine has been shown to exert anti-inflammatory effects by modulating the production of critical inflammatory mediators. researchgate.netnih.gov A key target is the enzyme inducible nitric oxide synthase (iNOS) . nih.govnih.gov Overproduction of nitric oxide (NO) by iNOS during inflammation contributes to tissue damage. Agmatine is suggested to competitively inhibit iNOS, thereby reducing the excessive production of NO. nih.gov Given that this compound is a derivative of agmatine, it is hypothesized to share this inhibitory activity on iNOS. In vitro studies on various compounds utilize assays to measure the inhibition of iNOS activity, often in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. sigmaaldrich.com These assays typically quantify the reduction in nitrite, a stable metabolite of NO, in the cell culture medium.

Another critical inflammatory pathway involves the cyclooxygenase (COX) enzymes , particularly COX-2, which is upregulated during inflammation and is responsible for the synthesis of prostaglandins. nih.govwikipedia.org Research on agmatine has indicated its ability to reduce COX-2 levels in inflammatory conditions. nih.gov The evaluation of COX-2 inhibition is commonly performed using in vitro enzyme immunoassays (EIA) or fluorometric assays with purified recombinant human COX-2. nih.govresearchgate.netmdpi.com These assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for various prostaglandins.

Furthermore, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.commdpi.comfrontiersin.orgmdpi.com Studies on agmatine have demonstrated its ability to suppress the activation of NF-κB in inflammatory models. researchgate.netnih.govamegroups.org This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes. researchgate.netpsu.ac.th The impact on this pathway is often assessed in vitro by measuring the levels of phosphorylated IκBα (the inhibitory protein of NF-κB) or the nuclear levels of the p65 subunit of NF-κB in cell models. researchgate.net Agmatine has been observed to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 , which are key mediators in the inflammatory cascade. researchgate.netnih.govnih.gov

Table 1: Investigational Data on the Anti-Inflammatory Effects of Agmatine (in vitro/non-human models)

| Model System | Target | Observed Effect | Reference |

|---|---|---|---|

| LPS-stimulated BV-2 microglia | iNOS, COX-2, NF-κB | Reduced expression/levels | nih.gov |

| LPS-stimulated BV-2 microglia | TNF-α, IL-6, IL-1β | Reduced release | nih.gov |

| CFA-treated rats (Adjuvant-induced arthritis) | TNF-α, IL-6 | Reduced serum levels | researchgate.net |

| In vitro study | Pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Inhibited production | nih.gov |

| Septic rats | NF-κB, IL-6, IL-1β, TNF-α | Inhibited expression and reduced levels | amegroups.org |

Neurobiological Modulations (in non-human models)

Influence on Neurotransmitter Systems

The structural characteristics of this compound, specifically the benzamide (B126) component, suggest a potential interaction with key neurotransmitter systems in the central nervous system. Benzamide-containing compounds are known to interact with dopamine (B1211576) receptors, and the agmatine moiety has been linked to the modulation of various neurotransmitter systems. drugbank.com

Research into benzolactam derivatives, which share structural similarities with the benzamide portion of this compound, has shown significant binding affinity for dopamine D2 and D3 receptors . redheracles.net In some cases, these compounds also exhibit affinity for the serotonin 5-HT2A receptor . redheracles.net The affinity of these compounds is typically determined through radioligand binding assays using cell membranes expressing the specific receptor subtype. For instance, the affinity for D2 receptors can be measured by the displacement of a radiolabeled antagonist like [3H]methylspiperone. nih.gov The affinity is expressed as a Ki value, which represents the concentration of the compound required to occupy 50% of the receptors.

Similarly, the agmatine component of the molecule has been implicated in modulating the serotonin system . drugbank.com The serotonin transporter (SERT) is a primary target for many psychoactive compounds. nih.gov The interaction of novel compounds with SERT is often evaluated using in vitro binding assays. psu.edupsu.edu These assays measure the ability of a test compound to compete with a known radiolabeled ligand, such as [3H]paroxetine or [125I]β-CIT, for binding to SERT expressed in cell membranes. nih.govbiorxiv.org A lower Ki value indicates a higher binding affinity. psu.edunih.gov Although specific Ki values for this compound at the serotonin transporter have not been published, its structural relationship to other known neuromodulators suggests this is a plausible area for its neurobiological activity.

Table 2: Representative Binding Affinities of Ligands at Dopamine and Serotonin Receptors (Non-Clinical/In Vitro Models)

| Compound Type | Target | Assay Method | Example Ki Value (nM) | Reference |

|---|---|---|---|---|

| Benzolactam derivative | Dopamine D2 Receptor | Radioligand Binding Assay | <50 | redheracles.net |

| Benzolactam derivative | Dopamine D3 Receptor | Radioligand Binding Assay | <50 | redheracles.net |

| Benzolactam derivative | Serotonin 5-HT2A Receptor | Radioligand Binding Assay | Moderate affinity reported | redheracles.net |

| Tryptamine derivative | Serotonin Transporter (hSERT) | [3H]5-HT Competition Uptake | 230 - 69200 | psu.edu |

Note: This table presents data for related compound classes to illustrate typical methodologies and findings, as specific data for this compound is not available.

Neuroprotective Properties in In Vitro Models

This compound is suggested to possess neuroprotective properties, a characteristic that is extensively studied using in vitro cell culture models. These models allow for the investigation of a compound's ability to protect neurons from various insults, particularly oxidative stress, which is a key pathological mechanism in many neurodegenerative diseases.

A widely used cell line for this purpose is the human neuroblastoma SH-SY5Y cell line . mdpi.comnih.govmednexus.orgrjpharmacognosy.ir These cells, when exposed to neurotoxins or oxidizing agents like hydrogen peroxide (H₂O₂), mimic the neuronal damage seen in neurodegenerative conditions. mdpi.complos.org Research on various neuroprotective compounds in SH-SY5Y cells has demonstrated that pre-treatment with these agents can significantly enhance cell viability and mitigate the toxic effects of the stressor. mdpi.comnih.gov

A primary mechanism of neuroprotection is the reduction of intracellular reactive oxygen species (ROS) . nih.govrjpharmacognosy.ir ROS are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA, leading to cell death. The levels of intracellular ROS are often measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. mdpi.comnih.govplos.org Studies have shown that effective neuroprotective agents can significantly decrease the fluorescence intensity in stressed SH-SY5Y cells, indicating a reduction in ROS levels. nih.govrjpharmacognosy.ir

The neuroprotective effects of these compounds are also associated with the modulation of intracellular signaling pathways involved in cell survival and apoptosis (programmed cell death). For instance, N-benzylcinnamide, a compound with neuroprotective properties, was shown to inhibit the activation of stress-activated protein kinases like p38 and JNK in scopolamine-treated SH-SY5Y cells. nih.gov The activation of these pathways is often linked to apoptotic processes. By inhibiting these kinases, neuroprotective compounds can prevent the downstream cascade of events that lead to cell death.

Table 3: Neuroprotective Effects of Various Compounds in SH-SY5Y Cell Models

| Compound | Stressor | Endpoint Measured | Result | Reference |

|---|---|---|---|---|

| N-benzylcinnamide (PT-3) | Scopolamine | Cell Viability (MTT assay) | Increased cell viability vs. stressor alone | nih.gov |

| N-benzylcinnamide (PT-3) | Scopolamine | Intracellular ROS (DCFH-DA) | Significantly decreased ROS levels | nih.gov |

| Tetrapeptide SGGY | H₂O₂ | Cell Viability | Increased cell viability in a dose-dependent manner | mdpi.com |

| Tetrapeptide SGGY | H₂O₂ | Intracellular ROS (DCFH-DA) | Effectively reduced intracellular ROS | mdpi.com |

| Hesperidin | Quinolinic Acid | Cell Viability (MTT assay) | Significantly decreased cytotoxicity | rjpharmacognosy.ir |

| Hesperidin | Quinolinic Acid | Intracellular ROS (H2DCFDA) | Significantly decreased ROS levels | rjpharmacognosy.ir |

| Superoxide Dismutase (SOD) | H₂O₂ | Cell Viability (CCK-8 assay) | Increased cell viability | plos.org |

| Superoxide Dismutase (SOD) | H₂O₂ | Intracellular ROS (H2DCFDA) | Decreased ROS expression | plos.org |

Note: This table includes data from various neuroprotective compounds to illustrate common in vitro assays and findings, as specific quantitative data for this compound is limited.

Advanced Research Methodologies and Future Directions in Benzoylagmatine Studies

Omics Approaches

Omics technologies offer a holistic view of the molecular landscape, enabling the comprehensive analysis of genes, proteins, and metabolites. nih.gov These approaches are pivotal for discovering new compounds and understanding the systemic biological response to molecules like Benzoylagmatine.

Untargeted Metabolomics for Discovery of Related Compounds

Untargeted metabolomics is a powerful, hypothesis-generating strategy used for the comprehensive measurement of all small molecules (metabolites) in a biological sample, including those that are unknown. metabolon.comd-nb.info This approach is particularly valuable for discovering novel compounds that are structurally or biosynthetically related to a known metabolite. By comparing the metabolic profiles of different samples, researchers can identify molecules that are co-regulated or share a common metabolic pathway. pan.olsztyn.pl

In the context of this compound, untargeted metabolomics has been instrumental. Studies on wild wheat relatives (Aegilops tauschii) have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect a range of phenylamides that accumulate under conditions of iron deficiency. cambridge.org This analysis identified this compound alongside numerous other related compounds, suggesting a coordinated role for this class of molecules in the plant's stress response. cambridge.orgresearchgate.net Similarly, analysis of rice (Oryza sativa) leaves responding to pathogen infection revealed the induction of a suite of phenylamides, including this compound. researchgate.net These findings demonstrate the power of untargeted metabolomics to place this compound within a broader family of related metabolites.

| Compound Name | Amine Moiety | Acyl Group | Plant Species Detected In | Reference |

|---|---|---|---|---|

| This compound | Agmatine (B1664431) | Benzoyl | Aegilops tauschii, Oryza sativa | cambridge.orgresearchgate.net |

| Feruloylagmatine | Agmatine | Feruloyl | Aegilops tauschii, Oryza sativa | cambridge.orgresearchgate.net |

| Cinnamoylagmatine | Agmatine | Cinnamoyl | Aegilops tauschii | cambridge.org |

| p-Coumaroylagmatine | Agmatine | p-Coumaroyl | Aegilops tauschii | cambridge.org |

| Caffeoylagmatine | Agmatine | Caffeoyl | Aegilops tauschii | researchgate.net |

| Benzoyltryptamine | Tryptamine | Benzoyl | Aegilops tauschii, Oryza sativa | researchgate.netresearchgate.net |

| Feruloylserotonin | Serotonin (B10506) | Feruloyl | Aegilops tauschii, Oryza sativa | researchgate.netresearchgate.net |

| p-Coumaroyltyramine | Tyramine | p-Coumaroyl | Aegilops tauschii | researchgate.net |

Transcriptomics and Proteomics in Response to this compound

Transcriptomics and proteomics are advanced methods used to analyze the complete set of RNA transcripts (the transcriptome) and proteins (the proteome) in a cell or organism at a specific time. cas.cz These techniques provide a snapshot of which genes are being actively expressed and which proteins are abundant, offering deep insights into cellular responses to a given stimulus, such as exposure to a chemical compound. biorxiv.orgnih.govmdpi.com

While specific studies detailing the transcriptomic and proteomic response to this compound are not yet prevalent, the methodology offers a clear path for future research. By treating a biological system (e.g., cell cultures or model organisms) with this compound, researchers can use transcriptomics (via RNA-Seq) and proteomics (via mass spectrometry) to identify which genes and proteins are significantly up- or down-regulated. unl.edu This approach could validate and elucidate mechanisms of action, such as the compound's implication in modulating the "Metabolism of xenobiotics by cytochrome P450" pathway. Identifying the specific enzymes and regulatory proteins that change in abundance would provide direct evidence of the pathways this compound influences. biorxiv.org

| Omics Method | Objective | Potential Findings | Example Pathways to Investigate |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Identify genes whose expression is altered by this compound. | Upregulation of genes encoding Cytochrome P450 enzymes and stress-response transcription factors. | Xenobiotic Metabolism, Oxidative Stress Response |

| Proteomics (LC-MS/MS) | Identify proteins whose abundance changes in response to this compound. | Increased levels of specific CYP450 protein isoforms and antioxidant enzymes. | Chemical Carcinogenesis-Receptor Activation, Nitric Oxide Signaling |

Bioengineering and Synthetic Biology

Bioengineering and synthetic biology apply engineering principles to biological systems, allowing for the rational design and construction of new biological parts, devices, and systems. genscript.comwpd.digital These fields offer promising avenues for the sustainable and scalable production of valuable natural compounds like this compound. frontiersin.org

Microbial Cell Factories for this compound Biosynthesis

Microbial cell factories are microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, that have been genetically engineered to produce a target chemical from renewable feedstocks. nih.govmdpi.com This approach offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. mdpi.com

The biosynthesis of this compound in a microbial host would require the engineering of a metabolic pathway to produce its two precursors: agmatine and a benzoyl-group donor (e.g., benzoyl-CoA). The biosynthesis could be achieved by introducing a set of key enzymes into a host organism. frontiersin.org Agmatine is naturally derived from L-arginine via the enzyme Arginine decarboxylase. genome.jp The benzoyl-CoA would be derived from the shikimate pathway. The final step would involve an enzyme, likely an N-acyltransferase, to catalyze the condensation of agmatine and benzoyl-CoA to form this compound. modelseed.org By optimizing the expression of these pathway genes and the host's metabolism, high-titer production could be achieved. frontiersin.org

| Step | Enzyme Class Required | Substrate(s) | Product | Potential Gene Source |

|---|---|---|---|---|

| 1 | Arginine decarboxylase (ADC) | L-Arginine | Agmatine | Bacterial or Plant Genomes |

| 2 | Benzoyl-CoA ligase | Benzoic acid, CoA, ATP | Benzoyl-CoA | Bacterial or Plant Genomes |

| 3 | Agmatine N-benzoyltransferase | Agmatine, Benzoyl-CoA | This compound | Plant Genomes (e.g., from Dianthus caryophyllus) |

Genetic Engineering of Plants for Enhanced Production

Genetic engineering provides powerful tools to modify plants to enhance desirable traits, including the increased production of valuable secondary metabolites. ebsco.commdpi.com Techniques like Agrobacterium-mediated transformation or biolistics can be used to introduce or overexpress key genes in a plant's genome. wikipedia.orgfrontiersin.org

Given that plants like rice and Aegilops tauschii naturally produce this compound, they are prime candidates for genetic engineering to enhance yields. researchgate.netresearchgate.net The strategy would first involve identifying the specific native genes responsible for this compound biosynthesis, particularly the rate-limiting enzymatic steps. A key target would be the specific transferase that adds the benzoyl group to agmatine. Once identified, this gene could be placed under the control of a strong, tissue-specific promoter and reintroduced into the plant. nih.gov This approach has been successfully used to increase the production of other plant metabolites. mdpi.com Such modifications could lead to crop varieties that serve as "green biofactories" for this compound, producing significantly higher quantities of the compound. mdpi.com

| Target | Methodology | Expected Outcome |

|---|---|---|

| Identification of this compound biosynthetic genes | Comparative transcriptomics of high- vs. low-producing plant lines. | Discovery of candidate genes (e.g., specific N-acyltransferases). |

| Overexpression of rate-limiting enzyme | Agrobacterium-mediated transformation with a gene construct containing the target enzyme under a strong promoter. | Increased flux through the biosynthetic pathway. |

| Enhanced precursor supply | Upregulation of genes in the arginine and/or phenylpropanoid pathways. | Increased availability of agmatine and benzoyl-CoA. |

| Selection and Breeding | Screening of transgenic lines for high this compound content and agronomic performance. | Development of a stable, high-yielding crop variety. |

In Silico Approaches

In silico methodologies use computer simulations and computational modeling to predict and analyze biological or chemical phenomena. nih.gov These approaches, including molecular docking and molecular dynamics, are crucial for understanding drug-target interactions, elucidating mechanisms of action, and guiding the design of new molecules, saving significant time and resources in the research pipeline. mdpi.comresearchgate.net

For this compound, in silico studies can provide profound insights into its bioactivity. Molecular docking could be employed to predict how this compound binds to the active sites of potential protein targets, such as cytochrome P450 enzymes or neurotransmitter receptors. nih.gov These models can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the compound in the binding pocket. Following docking, molecular dynamics (MD) simulations can be run to model the dynamic behavior of the this compound-protein complex over time, assessing the stability of the predicted binding pose. nih.gov Such computational studies can help to explain experimental observations, resolve contradictions between different data sets, and rationally guide the chemical synthesis of more potent and selective analogs. chemrxiv.org

| In Silico Method | Description | Specific Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Predicting the binding mode of this compound to target proteins like cytochrome P450s to hypothesize its mechanism of action. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Assessing the stability of the docked this compound-protein complex and analyzing conformational changes. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identifying other potential protein targets for this compound from structural databases. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. | Building models to predict the bioactivity of newly designed this compound analogs. |

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govpeerj.com This "pharmacophore" serves as a template for virtual screening, a process that rapidly searches large databases of chemical compounds to find those that match the pharmacophore and are therefore likely to bind to the target. nih.govmdpi.com This combination of techniques accelerates the discovery of potential new targets for this compound and other bioactive molecules. nih.govrsc.org

The process of pharmacophore-based virtual screening involves several key steps:

Target Selection and Analysis: Identifying a protein of interest and analyzing its structure, often from a crystal structure complexed with a known ligand. peerj.commedsci.org

Pharmacophore Model Generation: Creating a 3D model that represents the key interaction features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. peerj.com

Database Screening: Using the pharmacophore model as a query to search through extensive compound libraries. medsci.orgmdpi.com

Hit Identification and Refinement: The compounds that match the pharmacophore are identified as "hits" and are then subjected to further analysis, such as drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. medsci.orgmdpi.com

This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening methods. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

The accuracy of molecular docking is often assessed by the root-mean-square deviation (RMSD) value, where a smaller value indicates a more accurate prediction of the binding pose. unand.ac.id The binding free energy is another critical parameter calculated from these simulations, with a lower value suggesting a more stable interaction between the ligand and the receptor. unand.ac.id

Table 1: Key Parameters in Molecular Docking Simulations

| Parameter | Description | Significance |

| Docking Score | A value that estimates the binding affinity between the ligand and the receptor. | A lower score generally indicates a stronger predicted binding. mdpi.com |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the docked ligand and a reference (e.g., crystal structure) ligand. | A value less than 2.0 Å is generally considered a successful docking pose prediction. unand.ac.id |

| Binding Free Energy | The overall energy change when a ligand binds to a receptor. | A more negative value indicates a more favorable and stable binding interaction. unand.ac.id |

| Hydrogen Bonds | Non-covalent interactions between the ligand and receptor. | The number and geometry of hydrogen bonds are crucial for binding specificity and stability. unand.ac.id |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Contribute significantly to the overall binding affinity. jyoungpharm.org |

This table provides an interactive overview of the key parameters used to evaluate the results of molecular docking simulations.

Computational Modeling of Biosynthetic Pathways

Understanding how this compound is synthesized in nature is crucial for its potential production and modification. Computational modeling of biosynthetic pathways allows researchers to predict the enzymes and chemical reactions involved in its formation. diva-portal.org These in silico methods can help to identify the genes responsible for the biosynthesis of this compound and provide a framework for metabolic engineering to enhance its production in host organisms. diva-portal.org By simulating the entire reaction pathway, researchers can identify potential bottlenecks and optimize conditions for increased yield. rsc.org

Potential Applications Beyond Traditional Pharmacological Domains

The unique chemical properties of this compound suggest that its utility may extend beyond medicine into other scientific and industrial sectors.

Exploration in Agrochemical Research and Crop Protection

The search for novel and effective agrochemicals is a continuous effort to ensure global food security. nih.govbroekmanlogistics.com Natural products are a rich source of bioactive compounds that can be developed into new pesticides and herbicides. agbioforum.org The structural features of this compound could be explored for their potential as a lead compound in the development of new crop protection agents. agbioforum.orginrae.fr Research in this area would involve screening this compound and its derivatives for activity against various plant pathogens, insects, and weeds. agropages.com

Role in Plant Stress Responses and Immunity

Plants have evolved complex signaling pathways to respond to various environmental stresses, such as drought, salinity, and pathogen attacks. nih.govfrontiersin.org Chemical compounds, including hormones like salicylic (B10762653) acid and abscisic acid, play a central role in mediating these responses. nih.govfrontiersin.org There is growing interest in how secondary metabolites contribute to plant defense and immunity. mdpi.com Investigating the potential role of this compound in plant stress responses could reveal new mechanisms of plant defense and may lead to the development of agents that enhance crop resilience. frontiersin.orgcas.cn This research could involve studying the effect of this compound on gene expression related to stress tolerance and disease resistance in plants. mdpi.com

Standardization of Research Protocols and Assays

To ensure the reliability and reproducibility of research findings on this compound, the standardization of experimental protocols and assays is essential. researchgate.netnih.gov This includes establishing consistent methods for the extraction, purification, and quantification of this compound from various sources. Standardized biological assays are also crucial for comparing the activity of this compound across different studies and laboratories. nih.gov The development and adoption of such standards will facilitate collaboration and accelerate progress in understanding the full potential of this intriguing compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzoylagmatine, and how can researchers evaluate their efficiency and purity outcomes?

- Methodological Answer : Begin by reviewing established protocols for synthesizing structurally similar benzoate derivatives (e.g., alkyl benzoates ). Optimize reaction conditions (solvent, temperature, catalysts) using design-of-experiment (DoE) frameworks to assess yield and purity. Validate synthetic success via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), ensuring spectral alignment with predicted patterns. Compare purity metrics (e.g., HPLC retention times, melting points) against reference standards . Document iterative refinements in supplementary materials to enable reproducibility .

Q. How should researchers characterize this compound’s structural and physicochemical properties using spectroscopic and chromatographic methods?

- Methodological Answer : Combine multiple orthogonal techniques:

- Spectroscopy : Assign functional groups via FT-IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and confirm aromatic substitution patterns via UV-Vis.

- Chromatography : Use reverse-phase HPLC with a C18 column to assess stability under varying pH/temperature conditions. Validate retention behavior against known analogs .

- Thermal Analysis : Perform DSC/TGA to determine melting points and decomposition profiles . Include raw data and calibration curves in supplementary files .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition kinetics for arginase-like targets, given its agmatine backbone). Use dose-ranging studies (1 nM–100 µM) to establish IC₅₀ values, validated with positive controls (e.g., nor-NOHA for arginase). Replicate results across ≥3 independent experiments, reporting mean ± SEM. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using multiple software platforms (AutoDock, Schrödinger). Compare predicted binding poses with mutagenesis data or cryo-EM structures of target proteins. If discrepancies persist, conduct free-energy perturbation (FEP) simulations to quantify binding energetics. Cross-reference with experimental IC₅₀ values and kinetic data to identify model limitations .

Q. What strategies are effective in isolating and quantifying this compound metabolites in complex biological matrices?

- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-Benzoylagmatine) to enhance sensitivity. Validate extraction protocols (SPE, protein precipitation) using spike-recovery experiments in plasma/tissue homogenates. Fragment ions should be selected to avoid interference from endogenous compounds. Publish full MRM transitions and collision energies to support replication .

Q. How can researchers design dose-response studies to establish this compound’s pharmacological effects while minimizing off-target interactions?

- Methodological Answer : Implement a tiered approach:

- In vitro : Use high-content screening (HCS) to monitor off-target effects (e.g., mitochondrial toxicity via JC-1 staining).

- In vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing intervals, ensuring plasma concentrations remain within the therapeutic window. Include negative controls (vehicle-only) and phenotypic readouts (e.g., behavioral assays in model organisms) .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to fit sigmoidal dose-response data. Assess goodness-of-fit via AIC/BIC values and residual plots. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Report 95% confidence intervals for EC₅₀/IC₅₀ estimates .

Methodological Best Practices

- Literature Review : Systematically search PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "this compound" AND "kinetics") to identify knowledge gaps. Prioritize primary literature over reviews .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Archive raw spectra/chromatograms in public repositories (e.g., Zenodo) with unique DOIs .

- Contradiction Management : Use Bradford-Hill criteria to evaluate causality in conflicting bioactivity data. Replicate critical experiments in independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.